molecular formula C12H16ClNO B12236327 [2-Chloro-5-(piperidin-2-yl)phenyl]methanol

[2-Chloro-5-(piperidin-2-yl)phenyl]methanol

Cat. No.: B12236327
M. Wt: 225.71 g/mol
InChI Key: FSHWXUGGNSAQJO-UHFFFAOYSA-N
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Description

[2-Chloro-5-(piperidin-2-yl)phenyl]methanol is a chemical compound that features a piperidine ring attached to a chlorinated phenyl group with a methanol substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-5-(piperidin-2-yl)phenyl]methanol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine, followed by reduction of the nitro group to an amine and subsequent reduction of the aldehyde to a methanol group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogenation catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-5-(piperidin-2-yl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines, thiols .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

[2-Chloro-5-(piperidin-2-yl)phenyl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Chloro-5-(piperidin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The piperidine ring and chlorinated phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    [2-Chloro-5-(piperidin-2-yl)phenyl]methanol: Unique due to its specific substitution pattern and combination of functional groups.

    [5-Chloro-2-(piperidin-2-yl)phenyl]methanol: Similar structure but different substitution pattern.

    [2-Chloro-5-(piperidin-2-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.

Uniqueness

The uniqueness of this compound lies in its specific combination of a piperidine ring, chlorinated phenyl group, and methanol substituent, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

(2-chloro-5-piperidin-2-ylphenyl)methanol

InChI

InChI=1S/C12H16ClNO/c13-11-5-4-9(7-10(11)8-15)12-3-1-2-6-14-12/h4-5,7,12,14-15H,1-3,6,8H2

InChI Key

FSHWXUGGNSAQJO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)Cl)CO

Origin of Product

United States

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